N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2097898-94-5
VCID: VC5387262
InChI: InChI=1S/C12H13NO2S/c1-9(14)13-7-11(10-4-6-16-8-10)12-3-2-5-15-12/h2-6,8,11H,7H2,1H3,(H,13,14)
SMILES: CC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

CAS No.: 2097898-94-5

Cat. No.: VC5387262

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide - 2097898-94-5

Specification

CAS No. 2097898-94-5
Molecular Formula C12H13NO2S
Molecular Weight 235.3
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide
Standard InChI InChI=1S/C12H13NO2S/c1-9(14)13-7-11(10-4-6-16-8-10)12-3-2-5-15-12/h2-6,8,11H,7H2,1H3,(H,13,14)
Standard InChI Key ALAKSSIBOVHITC-UHFFFAOYSA-N
SMILES CC(=O)NCC(C1=CSC=C1)C2=CC=CO2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide, reflects its hybrid structure:

  • Furan ring: A five-membered aromatic oxygen heterocycle at position 2.

  • Thiophene ring: A sulfur-containing heterocycle at position 3.

  • Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility .

The SMILES notation (CC(=O)NCC(C1=CSC=C1)C2=CC=CO2) and InChIKey (ALAKSSIBOVHITC-UHFFFAOYSA-N) confirm the spatial arrangement of these groups .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC12H13NO2S\text{C}_{12}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight235.30 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard lab conditions

The compound’s solubility in polar aprotic solvents like DMSO facilitates its use in biological assays .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with furan and thiophene precursors. A common route includes:

  • Alkylation: Reaction of furan-2-yl and thiophen-3-yl groups with ethylamine derivatives.

  • Acylation: Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride.

  • Purification: Chromatographic techniques to isolate the product .

Optimization of reaction conditions (e.g., temperature, catalysts like palladium for Suzuki-Miyaura coupling) enhances yield and purity.

Industrial Production

Scalable methods prioritize continuous flow reactors and advanced purification systems to meet pharmaceutical-grade standards.

Biological Activity and Mechanisms

Antimicrobial Properties

Studies highlight potent antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus and Escherichia coli. The furan and thiophene rings enable π-π stacking and hydrophobic interactions with microbial cell components.

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.22

Mechanism of Action

Molecular docking simulations suggest binding to bacterial enzymes (e.g., DNA gyrase) and disruption of cell wall synthesis. The acetamide group may inhibit peptidoglycan cross-linking, a critical process in bacterial survival .

Applications and Future Directions

Materials Science

The compound’s conjugated system (furan-thiophene) suggests utility in organic semiconductors and photovoltaic materials.

Research Gaps and Opportunities

AreaRecommendations
PharmacokineticsADMET profiling in vivo
ToxicityAcute/chronic toxicity studies
Mechanism ElucidationProteomic analyses

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